molecular formula C14H9Cl3N2O6 B15077222 2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol CAS No. 100873-14-1

2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol

Cat. No.: B15077222
CAS No.: 100873-14-1
M. Wt: 407.6 g/mol
InChI Key: JKRAQDSEBALHRP-UHFFFAOYSA-N
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Description

2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol is a complex organic compound with the molecular formula C14H9Cl3N2O4 This compound is characterized by the presence of nitro, trichloro, and hydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable phenol derivative followed by chlorination and subsequent coupling reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and chlorinating agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce quinones.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The nitro and hydroxy groups can participate in redox reactions, affecting cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **1-Nitro-4-[2,2,2-trichl

Properties

CAS No.

100873-14-1

Molecular Formula

C14H9Cl3N2O6

Molecular Weight

407.6 g/mol

IUPAC Name

2-nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol

InChI

InChI=1S/C14H9Cl3N2O6/c15-14(16,17)13(7-1-3-11(20)9(5-7)18(22)23)8-2-4-12(21)10(6-8)19(24)25/h1-6,13,20-21H

InChI Key

JKRAQDSEBALHRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-])O

Origin of Product

United States

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